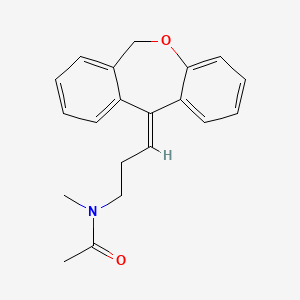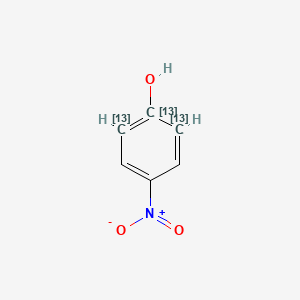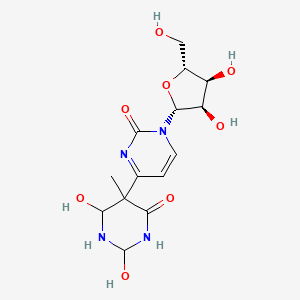
(R)-(+)-Sch 23390-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(+)-Sch 23390-d3 Hydrochloride is the labelled analogue of SCH 23390 hydrochloride, which is a dopamine receptor antagonist . It has a molecular formula of C17H16D3Cl2NO and a molecular weight of 327.26 . The IUPAC name for this compound is (5R)-8-chloro-5-phenyl-3-(trideuteriomethyl)-1,2,4,5-tetrahydro-3-benzazepin-7-ol hydrochloride .
Molecular Structure Analysis
The molecular structure of ®-(+)-Sch 23390-d3 Hydrochloride includes a benzazepine ring, which is a seven-membered ring with two nitrogen atoms, and a phenyl group attached to it . The compound also contains a chlorine atom and a hydroxyl group .Aplicaciones Científicas De Investigación
Dopamine D1-like Receptor Antagonist
(R)-(+)-Sch 23390-d3 Hydrochloride is a highly potent and selective antagonist for dopamine D1-like receptors, with significant implications in studying neurological disorders like seizures, psychosis, and Parkinson's disease. Its role in understanding the dopamine system, particularly the D1 receptor's function in neurological functions and dysfunctions, has been pivotal. It has been utilized extensively in pharmacological studies to abolish generalized seizures evoked by chemoconvulsants like pilocarpine and soman, highlighting the importance of D1-like dopaminergic receptor mechanisms in seizure activity. Moreover, SCH 23390 has been employed as a tool in the topographical determination of brain D1 receptors across various species, facilitating a deeper understanding of the dopamine system's role in the brain (Bourne, 2006).
Neuropharmacological Research
In neuropharmacology, SCH 23390 has been instrumental in elucidating the dopamine system's involvement in behavioral sensitization to drugs like MDMA. It has been found that administration of SCH 23390 into the medial prefrontal cortex blocks the expression of MDMA-induced behavioral sensitization in rats, a process mediated by 5-HT2C receptor stimulation rather than D1 receptor blockade. This indicates the compound's utility in exploring complex dopaminergic and serotonergic interactions within the brain, furthering our understanding of drug addiction and sensitization mechanisms (María Ramos, B. Goñi-Allo, N. Aguirre, 2005).
Dopamine Receptor Research
Research involving SCH 23390 has also contributed significantly to the study of dopamine receptor dynamics, such as detecting up-regulated dopamine D1 receptor binding in vivo following repeated treatments. This highlights its application in studying the adaptive responses of the dopamine system to pharmacological interventions, offering insights into dopamine D1 receptor regulation and potential implications for understanding psychiatric and neurodegenerative disorders (R. Schwartz, E. Greenwald, P. Fletcher, S. Houle, J. DaSilva, 2003).
G Protein-coupled Inwardly Rectifying Potassium Channels
Moreover, SCH 23390 has been discovered to inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels, aside from being a D1 receptor antagonist. This unexpected finding opens new avenues for research into the pharmacological modulation of GIRK channels, potentially leading to the development of novel therapeutic agents for neurological and psychiatric disorders. It also necessitates a reevaluation of previous studies utilizing SCH 23390 to probe D1 receptor function, considering these off-target effects (E. Kuzhikandathil, G. Oxford, 2002).
Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of (R)-(+)-Sch 23390-d3 Hydrochloride involves the conversion of commercially available starting materials into the desired compound through a series of chemical reactions.", "Starting Materials": ["3,4-dihydroxyphenylacetic acid-d3", "2-aminomethyl-1-phenyl-1-propanol", "thionyl chloride", "potassium carbonate", "methanol", "acetic acid", "hydrochloric acid"], "Reaction": ["1. 3,4-dihydroxyphenylacetic acid-d3 is converted to the corresponding acid chloride using thionyl chloride.", "2. The acid chloride is reacted with 2-aminomethyl-1-phenyl-1-propanol in the presence of potassium carbonate to form the corresponding amide.", "3. The amide is then reduced with hydrogen gas over a palladium catalyst to give the corresponding amine.", "4. The amine is then reacted with methanol and acetic acid to form the corresponding methyl ester.", "5. The methyl ester is then treated with hydrochloric acid to form (R)-(+)-Sch 23390-d3 Hydrochloride."] } | |
Número CAS |
1329837-05-9 |
Fórmula molecular |
C17H19Cl2NO |
Peso molecular |
327.263 |
Nombre IUPAC |
(5R)-8-chloro-5-phenyl-3-(trideuteriomethyl)-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride |
InChI |
InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1/i1D3; |
Clave InChI |
OYCAEWMSOPMASE-QNYOVWSSSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl |
Sinónimos |
(5R)-8-Chloro-2,3,4,5-tetrahydro-3-(methyl-d3)-5-phenyl-1H-3-benzazepin-7-ol Hydrochloride; (R)-Sch 23390-d3 Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



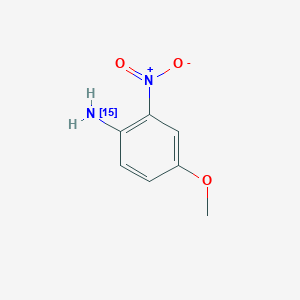

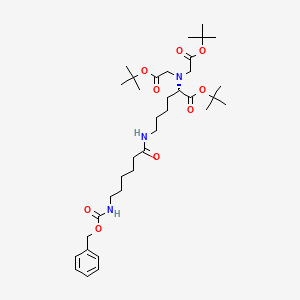

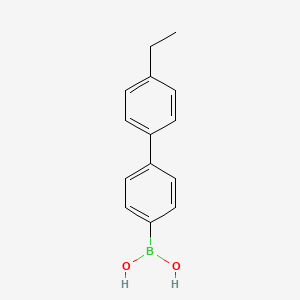
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol](/img/structure/B589640.png)
